molecular formula C24H28N2O B7734616 2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone

2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone

Cat. No.: B7734616
M. Wt: 360.5 g/mol
InChI Key: XRJCFZUOXQVWGF-NWILIBCHSA-N
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Description

2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone is a symmetrical bis-chalcone derivative featuring a central cyclohexanone core flanked by two 4-(dimethylamino)benzylidene groups. Its synthesis typically involves a Claisen-Schmidt condensation between cyclohexanone and 4-(dimethylamino)benzaldehyde under basic conditions . The compound exhibits a planar conjugated π-system due to the E,E-configuration of the exocyclic double bonds, which enhances its optical properties, including strong solvatochromism and fluorescence. Key spectral characteristics include:

  • UV-Vis: λmax at 270 nm (ε = 17,400 M⁻¹·cm⁻¹) and 431 nm (ε = 45,400 M⁻¹·cm⁻¹) in acetonitrile .
  • Fluorescence: Emission at 563 nm (λex = 428 nm) in acetonitrile .
  • NMR: Distinct signals at δ 3.01 ppm (12H, dimethylamino protons) and δ 7.62 ppm (2H, olefinic CHAr) .

The compound has been developed as a fluorescence-on probe for Hg²⁺ ion detection, leveraging the dimethylamino groups’ electron-donating nature to enhance metal-binding affinity and photostability . Computational studies confirm its selectivity for Hg²⁺ via chelation-induced fluorescence enhancement .

Properties

IUPAC Name

(2E,6E)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O/c1-25(2)22-12-8-18(9-13-22)16-20-6-5-7-21(24(20)27)17-19-10-14-23(15-11-19)26(3)4/h8-17H,5-7H2,1-4H3/b20-16+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJCFZUOXQVWGF-NWILIBCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18977-38-3
Record name NSC33270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-BIS(4-(DIMETHYLAMINO)BENZYLIDENE)-1-CYCLOHEXANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone (commonly referred to as BZCH) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of BZCH is C24H28N2OC_{24}H_{28}N_2O, and its structure features a cyclohexanone core with two dimethylamino-substituted benzylidene groups. This unique configuration contributes to its biological activity.

Antioxidant Activity

Research has indicated that BZCH exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated through various assays, suggesting potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

BZCH has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have reported inhibition zones ranging from 9 to 20 mm against several bacterial strains, indicating its effectiveness as an antibacterial agent. Notably, some derivatives of BZCH displayed enhanced activity compared to traditional antibiotics like curcumin, particularly against ampicillin-resistant strains of Enterobacter cloacae .

Anti-inflammatory Properties

The anti-inflammatory potential of BZCH was evaluated using murine macrophage cell lines (RAW 264.7). Compounds derived from BZCH exhibited varying degrees of nitric oxide (NO) production inhibition, with some achieving over 50% inhibition compared to controls. This suggests that BZCH could be beneficial in treating inflammatory conditions .

The biological activity of BZCH is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's acidochromic behavior indicates that changes in pH can affect its electronic properties and, consequently, its reactivity with biological targets .

Acidochromic Behavior

BZCH demonstrates notable acidochromic properties; upon protonation in acidic environments, the compound exhibits shifts in absorption maxima that correlate with changes in biological activity. This behavior can be leveraged for targeted delivery systems in drug formulations .

Data Summary

Biological Activity Assay/Method Results Reference
AntioxidantFree radical scavenging assaySignificant scavenging activity observed
AntimicrobialZone of inhibition assayInhibition zones: 9-20 mm against bacteria
Anti-inflammatoryNO production inhibition assay>50% inhibition in RAW 264.7 cells
Acidochromic BehaviorUV-Vis spectroscopyAbsorption shifts upon pH changes

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antibacterial properties of BZCH derivatives, compounds were tested against multiple bacterial strains. Results indicated that certain derivatives were significantly more effective than standard treatments, highlighting their potential for development into new antibiotics .
  • Inflammation Model : A murine model was utilized to assess the anti-inflammatory effects of BZCH. The results demonstrated a marked reduction in inflammatory markers when treated with BZCH derivatives, suggesting their role in managing inflammation-related diseases .

Scientific Research Applications

Photochemical Applications

1.1 Photochromism and Fluorescence Probes

BZCH exhibits notable photochromic properties, making it suitable for use as a fluorescence probe . Its ability to undergo structural changes upon light exposure allows for the detection of specific ions in solution. For instance, Alejo-Armijo et al. demonstrated that BZCH can effectively detect Hg²⁺ ions in aqueous media through fluorescence modulation, showcasing its potential in environmental monitoring and analytical chemistry .

Table 1: Photochemical Properties of BZCH

PropertyValue
Maximum Absorption418 nm
Emission Band583 nm
Solvent Polarity ImpactHigh sensitivity observed

Analytical Chemistry

2.1 Acidochromic Behavior

The acidochromic properties of BZCH allow it to change color in response to pH variations, making it a valuable indicator in titrations and other analytical procedures. Studies have shown that BZCH exhibits significant color changes when exposed to acidic or basic environments, which can be quantitatively assessed using UV-Vis spectroscopy . This property is particularly useful for developing colorimetric assays.

Table 2: Acidochromic Behavior of BZCH at Different pH Levels

pH LevelColor Change Observed
3Yellow
7Colorless
12Dark Blue

Material Science

3.1 Photoinitiators in Polymerization

BZCH has been investigated as a photoinitiator for polymerization processes, particularly in the synthesis of photo-crosslinkable materials. Its ability to absorb UV light and initiate radical polymerization makes it an attractive candidate for use in coatings and adhesives. Research indicates that multi-branched variants of BZCH can enhance the efficiency of two-photon polymerization techniques .

Case Study: Synthesis of Multi-branched Photoinitiators
A study synthesized multi-branched benzylidene ketone-based photoinitiators using BZCH derivatives. These compounds exhibited improved performance in initiating polymerization under UV light, demonstrating their potential in advanced material applications .

Biological Applications

4.1 Anticancer Activity

Recent studies have explored the anticancer properties of BZCH and its derivatives. The compound's structure allows it to interact with biological targets effectively, leading to cytotoxic effects on cancer cells. Quantitative structure-activity relationship (QSAR) models have been developed to predict the anticancer activity based on structural modifications of BZCH .

Table 3: Anticancer Activity of BZCH Derivatives

Compound NameIC50 (µM)
2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone5.25
2,6-Bis(4-hydroxybenzylidene)cyclohexanone7.30

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological, optical, and chemical properties of 2,6-bis(benzylidene)cyclohexanone derivatives are highly dependent on substituents on the arylidene rings. Below is a systematic comparison:

Substituent Effects on Optical Properties

Compound Substituents λmax (nm) Fluorescence λem (nm) Key Observations References
2,6-Bis(4-(dimethylamino)benzylidene) 4-N(CH₃)₂ 431 563 Hg²⁺-selective fluorescence probe
2,6-Bis(4-methylbenzylidene) 4-CH₃ 370 480 Cr³⁺ detection in aqueous media
2,6-Bis(4-nitrobenzylidene) 4-NO₂ 385 N/A Cytotoxic activity (IC₅₀ = 3.2 μM in L1210 cells)
2,6-Bis(4-methoxybenzylidene) 4-OCH₃ 350 N/A Antimicrobial activity (MIC = 45.27 μg/mL)
2,6-Bis(4-fluorobenzylidene) 4-F 325 N/A Enhanced thermal stability
C66 (2,6-bis(trifluoromethyl)benzylidene) 4-CF₃ 420 N/A Improved pharmacokinetics in diabetes models
  • Electron-Donating vs. Withdrawing Groups: Dimethylamino (N(CH₃)₂) and methoxy (OCH₃) substituents enhance fluorescence and solvatochromism via extended conjugation, while nitro (NO₂) and trifluoromethyl (CF₃) groups reduce emission intensity but improve cytotoxicity .
  • Stoichiometric Sensing: The dimethylamino derivative’s Hg²⁺ selectivity arises from its ability to form a 1:2 complex, whereas the methyl-substituted analogue binds Cr³⁺ in a 1:1 ratio .

Structural and Crystallographic Insights

  • Crystal Packing: Unlike nitro- or methoxy-substituted analogues, the dimethylamino derivative lacks isomorphism due to weak C–H···O interactions (bond length = 2.61–2.67 Å) .
  • Conformational Flexibility: The cyclohexanone ring adopts a half-chair conformation, with dihedral angles between aryl rings and the central core ranging from 15° to 25° .

Photochromic and Acidochromic Behavior

  • Hydroxy- or bromo-substituted analogues (e.g., 2,6-bis(5-bromo-2-hydroxybenzylidene)) exhibit reversible photochromism under UV light, while the dimethylamino derivative shows acidochromism (color shift from yellow to orange in acidic media) .

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of 2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone follows a Claisen-Schmidt condensation mechanism, which involves the base-catalyzed aldol condensation of ketones with aromatic aldehydes. The reaction proceeds via enolate formation from cyclohexanone, followed by nucleophilic attack on the carbonyl carbon of 4-dimethylaminobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (bischalcone) product.

Stoichiometric Ratios :

  • Cyclohexanone: 1.0 equivalent

  • 4-Dimethylaminobenzaldehyde: 2.0 equivalents

  • Sodium hydroxide (NaOH): 2.2 equivalents

These ratios ensure complete conversion of the aldehyde while minimizing side reactions such as over-aldolization.

Optimization of Reaction Conditions

The reaction is conducted under solvent-free conditions using a mortar and pestle for grinding, which enhances reaction efficiency by increasing surface contact between reactants. Key parameters include:

ParameterValue/Description
Reaction temperatureRoom temperature (25–30°C)
Reaction time30 minutes
BaseSolid NaOH
WorkupNeutralization with dilute HCl

Grinding induces mechanical activation, reducing energy barriers and accelerating the reaction. The absence of solvents simplifies purification and aligns with green chemistry principles.

Purification Techniques

Post-reaction, the crude product is neutralized with dilute hydrochloric acid (HCl) to pH ~7, filtered, and air-dried. Recrystallization from ethanol or methanol yields pure this compound as a crystalline solid. This step removes unreacted starting materials and byproducts, as confirmed by thin-layer chromatography (TLC).

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of functional groups critical to the compound’s structure:

Absorption Band (cm⁻¹)Assignment
2926, 2853C–H stretching (CH₃, CH₂)
1645C=O stretching (cyclohexanone)
1609C=C stretching (chalcone)
1361C–N stretching (dimethylamino)

The absence of aldehyde C=O stretches (~1700 cm⁻¹) and the presence of conjugated C=C bonds validate successful condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data provides detailed structural insights:

Chemical Shift (δ, ppm)MultiplicityAssignment
1.79–1.83mCyclohexanone CH₂
2.94t (J=14.1 Hz)Cyclohexanone CH₂ adjacent to C=O
3.01sN(CH₃)₂ (12H)
6.71d (J=8.8 Hz)Aromatic protons (4H)
7.45d (J=8.8 Hz)Aromatic protons (4H)
7.76sAllylic protons (2H)

The downfield shift of allylic protons (δ 7.76) confirms conjugation with the carbonyl group, while the singlet at δ 3.01 corresponds to the symmetrical N,N-dimethylamino groups.

Computational Analysis of Molecular Structure

Density functional theory (DFT) calculations at the APFD/6-311+G(d,p) level reveal the optimized geometry of 1e :

ParameterValue (Å or °)
C=O bond length1.228 Å
C–C (chalcone)1.464 Å
Dihedral angle (O–C–C–C)−4.245°

The non-planar dihedral angle indicates slight distortion due to steric effects from the cyclohexanone ring, which aligns with experimental UV-Vis hypsochromic shifts observed during protonation .

Q & A

Q. What are the optimal synthetic routes for 2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone?

The compound is synthesized via a Claisen-Schmidt condensation between cyclohexanone and 4-(dimethylamino)benzaldehyde. A solvent-free method using NaOH as a base catalyst under mechanical grinding (50–60°C, 2–4 hours) yields high purity (>90%) and avoids solvent waste . Alternatively, ethanol reflux with KOH (6 hours) is effective but requires post-reaction purification via recrystallization (e.g., ethanol/water). Reaction progress is monitored by TLC (Rf ≈ 0.6 in ethyl acetate/hexane 1:3).

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign methine protons (δ 7.8–8.2 ppm, J = 8–10 Hz) and carbonyl carbon (δ ~200 ppm). Dimethylamino groups show singlets at δ 3.0–3.2 ppm (1H NMR) and δ 40–45 ppm (13C NMR) .
  • IR Spectroscopy : Confirm the α,β-unsaturated ketone (C=O stretch at 1670–1690 cm⁻¹; C=C stretch at 1590–1620 cm⁻¹) .
  • UV-Vis : Strong absorption at 350–400 nm (π→π* transitions of the conjugated enone system) .

Q. How is the compound’s stereochemistry confirmed experimentally?

Single-crystal X-ray diffraction reveals the (2E,6E)-configuration. The cyclohexanone ring adopts an envelope conformation, with dihedral angles of 15–20° between the aromatic rings and the central ketone plane. Weak C–H···O hydrogen bonds (2.6–2.8 Å) stabilize the crystal lattice .

Q. What preliminary biological assays are recommended?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7; IC50 typically 10–50 µM) .
  • Enzyme Inhibition : Ellman’s assay for acetylcholinesterase (AChE) inhibition (IC50 ~5–20 µM) .

Advanced Research Questions

Q. How do reaction conditions influence product stereochemistry and yield?

  • Solvent-Free vs. Solvent-Based : Solvent-free methods favor higher stereochemical control (E,E isomer >95%) due to restricted molecular mobility .
  • Catalyst Optimization : Substituting NaOH with pyrrolidine in ethanol increases yield (85% vs. 70%) but may alter crystal morphology .
  • Microwave-Assisted Synthesis : Reduces reaction time to 15–30 minutes but requires precise temperature control to avoid decomposition .

Q. What intermolecular interactions dominate crystal packing?

X-ray studies show weak C–H···O hydrogen bonds (2.6–2.8 Å) between the carbonyl group and methine protons of adjacent molecules. Van der Waals interactions between dimethylamino groups and aromatic rings contribute to layered packing, with a density of ~1.3 g/cm³ .

Q. What mechanistic insights explain its enzyme inhibitory activity?

Molecular docking studies suggest the compound binds to AChE’s catalytic anionic site (CAS) via:

  • Hydrophobic interactions : Aromatic rings with Tyr337 and Trp86.
  • Hydrogen bonding : Carbonyl oxygen with Ser203 (distance: 2.9 Å).
  • π-Cation interactions : Dimethylamino groups with Glu202 .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Electron-Donating Groups : 4-Dimethylamino enhances electron density, increasing AChE inhibition (ΔIC50 = −40% vs. methoxy analogs) .
  • Steric Effects : 2-Nitro substituents reduce activity due to steric clashes in the CAS (IC50 >100 µM) .
  • Ring Size : Cyclopentanone analogs exhibit lower thermal stability (ΔTdec = −30°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone
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